5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Description
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Properties
IUPAC Name |
3-(1,2-benzoxazol-3-ylmethyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c17-10-5-7-11(8-6-10)21-15(18-19-16(21)23)9-13-12-3-1-2-4-14(12)22-20-13/h1-8H,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOIXBFEJTXUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC3=NNC(=S)N3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324145 | |
| Record name | 3-(1,2-benzoxazol-3-ylmethyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860785-62-2 | |
| Record name | 3-(1,2-benzoxazol-3-ylmethyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound notable for its diverse biological activities. This compound integrates a benzisoxazole moiety with a triazole ring and a thiol group, contributing to its unique chemical properties and potential therapeutic applications.
- Molecular Formula : C16H11ClN4OS
- Molecular Weight : 342.81 g/mol
- CAS Number : 860785-62-2
Structural Features
The compound's structure includes:
- A benzisoxazole unit which enhances its interaction with biological targets.
- A triazole ring known for its stability and ability to act as a pharmacophore.
- A thiol group that allows for the formation of covalent bonds with proteins.
Anticancer Properties
Research indicates that derivatives of 1,2,4-triazole, including this compound, exhibit significant anticancer activity. For instance, studies have shown that various triazole-thiol derivatives possess cytotoxic effects against multiple cancer cell lines:
| Compound | Cell Line Tested | IC50 Value (μM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast) | TBD |
| Other derivatives | IGR39 (Melanoma) | TBD |
| Other derivatives | Panc-1 (Pancreatic) | TBD |
These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.
The mechanism by which this compound exerts its effects involves:
- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity.
- Receptor Interaction : The benzisoxazole and triazole rings interact with various biological receptors and enzymes, influencing their function through hydrogen bonding and dipole interactions.
Antimicrobial Activity
In addition to anticancer properties, compounds in the triazole class have demonstrated antimicrobial effects. Research has highlighted that certain derivatives show efficacy against pathogenic bacteria and fungi. For example:
| Compound | Activity Type | Target Organism |
|---|---|---|
| This compound | Antibacterial | Various pathogens |
| Other derivatives | Antifungal | Candida spp. |
These findings underscore the potential of this compound as a broad-spectrum antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Cytotoxicity Testing : A study assessed the cytotoxicity of various triazole-thiol derivatives against human melanoma and breast cancer cell lines. Compounds were evaluated using the MTT assay, revealing selective cytotoxicity towards cancer cells while sparing normal cells .
- Antimicrobial Screening : Another research effort focused on the antimicrobial properties of triazole derivatives against common bacterial strains. Results indicated that certain compounds exhibited significant inhibitory effects compared to standard antibiotics .
- Pharmacological Profiles : The stability of the triazole moiety in metabolic processes enhances the pharmacological profiles of these compounds. Their ability to act as hydrogen bond donors and acceptors contributes to their binding affinity with biological targets .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structure suggests that it may exhibit activity against a range of pathogens due to the presence of both triazole and thiol functional groups.
Case Study: Antimicrobial Evaluation
A study conducted on derivatives of triazole compounds demonstrated promising antimicrobial properties. The synthesized derivatives were tested against various bacterial strains using agar diffusion methods. The results indicated that certain derivatives exhibited notable antibacterial activity, suggesting that modifications to the triazole structure could enhance efficacy against resistant strains .
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | 1.0 | 15 |
| Compound B | 0.5 | 20 |
| Compound C | 0.25 | 12 |
Antifungal Properties
In addition to antibacterial activity, the compound has been investigated for its antifungal properties. The presence of the benzisoxazole moiety is believed to contribute to its effectiveness against fungal pathogens.
Research Findings
A comparative study on various triazole derivatives indicated that compounds similar to 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol showed significant antifungal activity against Candida species and Aspergillus spp. .
Potential in Cancer Therapy
Emerging research suggests that this compound may also possess anticancer properties. The triazole ring system has been associated with various mechanisms of action in cancer treatment, including inhibition of angiogenesis and induction of apoptosis in cancer cells.
Mechanistic Studies
In vitro studies have shown that derivatives of triazole can inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .
Inhibitory Activity Against Enzymes
The compound's structural features suggest potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's disease.
Enzyme Inhibition Studies
Research has demonstrated that certain triazole derivatives can inhibit AChE activity effectively. This inhibition is crucial for increasing acetylcholine levels in the brain, potentially improving cognitive function in patients with Alzheimer's disease. Molecular docking studies have provided insights into the binding interactions between these compounds and AChE .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, and how can purity be maximized?
- Methodology :
- Step 1 : Start with cyclocondensation of 4-chlorophenyl hydrazine with carbon disulfide to form the triazole-thiol core .
- Step 2 : Introduce the 1,2-benzisoxazole-3-ylmethyl group via nucleophilic substitution or coupling reactions under reflux in ethanol or DMF (60–100°C) .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Validate via elemental analysis, ¹H-NMR, and LC-MS .
Q. How can researchers characterize the structural integrity of this compound?
- Techniques :
- ¹H-NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl/benzisoxazole groups) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 413.8) and fragmentation patterns .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance ±0.3%) .
Q. What initial biological screening assays are suitable for evaluating its pharmacological potential?
- Approach :
- Antimicrobial Activity : Use broth microdilution (MIC assays) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µM suggests low toxicity) .
- Molecular Docking : Screen against COX-2 or bacterial dihydrofolate reductase (DHFR) to predict binding affinities .
Advanced Research Questions
Q. How does the 1,2-benzisoxazole substituent influence bioactivity compared to other triazole derivatives?
- Structure-Activity Relationship (SAR) :
- Key Findings :
- The benzisoxazole group enhances π-π stacking with enzyme active sites (e.g., COX-2), improving anti-inflammatory activity over phenyl analogs .
- Data Table :
| Substituent at Position 5 | Target Enzyme (IC₅₀, µM) | Bioactivity Trend |
|---|---|---|
| Benzisoxazol-3-ylmethyl | COX-2 (0.12) | Highest inhibition |
| Pyridin-3-yl | COX-2 (2.4) | Moderate |
| Phenyl | COX-2 (5.8) | Lowest |
Q. How can researchers resolve contradictions between in silico predictions and in vitro bioactivity data?
- Strategies :
- Orthogonal Assays : Validate docking results (e.g., predicted DHFR inhibition) with enzymatic assays (NADPH consumption rate) .
- ADME Analysis : Use SwissADME to assess bioavailability; low permeability (e.g., LogP >5) may explain poor in vitro-in vivo correlation .
- Metabolite Screening : LC-MS/MS to detect active/inactive metabolites in hepatic microsomes .
Q. What experimental designs are recommended for studying photostability and degradation pathways?
- Protocol :
- UV Irradiation : Expose compound in methanol (1 mg/mL) to 254 nm and 365 nm light. Monitor degradation via HPLC at 0, 6, 12, 24 hrs .
- Quantum Yield Calculation : Use actinometry to determine Φ values for photodegradation (e.g., Φ = 0.12 at 254 nm for C–S bond cleavage) .
- Degradation Products : Isolate via prep-TLC and characterize by HRMS (e.g., m/z 297.1 for triazole ring fragmentation) .
Q. How can salt formation improve solubility and pharmacokinetics?
- Method :
- Salt Synthesis : React the thiol with NaOH/KOH in ethanol to form sodium/potassium salts. Confirm via FTIR (disappearance of S–H stretch at 2550 cm⁻¹) .
- Solubility Testing : Compare aqueous solubility (mg/mL) of free acid vs. salts (e.g., 0.8 vs. 12.5 mg/mL for Na⁺ salt) .
- Pharmacokinetics : Conduct rat plasma stability assays (t₁/₂ >6 hrs for salts vs. 2 hrs for free acid) .
Data Contradiction Analysis
Q. Why might antimicrobial activity vary significantly across structurally similar analogs?
- Critical Factors :
- Lipophilicity : Higher LogP (>4) correlates with membrane penetration but may reduce aqueous solubility, limiting bioavailability .
- Steric Effects : Bulky substituents (e.g., benzisoxazole) may hinder binding to narrow enzyme pockets (e.g., bacterial FabH) .
- Resistance Mechanisms : Efflux pump overexpression in clinical strains (e.g., P. aeruginosa) requires efflux inhibitor co-administration .
Tables for Key Findings
Table 1 : Photodegradation Profiles Under UV Light
| Wavelength (nm) | Degradation Pathway | Quantum Yield (Φ) | Major Product |
|---|---|---|---|
| 254 | C–S bond cleavage | 0.12 | 4-(4-Chlorophenyl)-1,2,4-triazole |
| 365 | E→Z isomerization | 0.32 | Z-isomer (retained activity) |
Source : Photostability studies .
Table 2 : Solubility Enhancement via Salt Formation
| Form | Solubility (mg/mL, H₂O) | Plasma t₁/₂ (hrs) |
|---|---|---|
| Free Acid | 0.8 | 2.1 |
| Sodium Salt | 12.5 | 6.8 |
| Potassium Salt | 10.2 | 5.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
